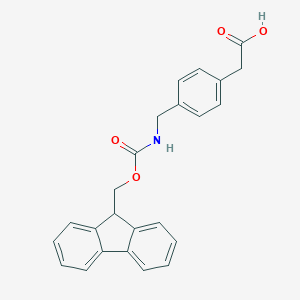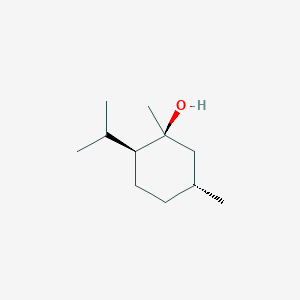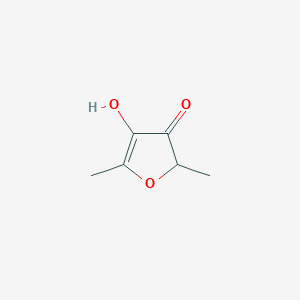![molecular formula C8H8N2O B068843 Furo[2,3-b]pyridin-6-ylmethanamine CAS No. 193750-81-1](/img/structure/B68843.png)
Furo[2,3-b]pyridin-6-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]pyridine-6-methanamine is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is part of the furo[2,3-b]pyridine family, which is known for its significant pharmacological properties, including anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[2,3-b]pyridine-6-methanamine can be synthesized through various synthetic strategies. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . This process typically employs chalcones bearing specific subunits, such as 4-(benzyloxy)phenyl and dichlorothiophenyl, to explore their therapeutic potential .
Industrial Production Methods
Industrial production of furo[2,3-b]pyridine-6-methanamine often involves multi-catalytic protocols. These protocols may include the use of gold, palladium, and phosphoric acid to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process . This method allows for the straightforward construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with uniformly good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridine-6-methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of both p-deficient (pyridine) and p-excessive (furan) rings in its structure .
Common Reagents and Conditions
Common reagents used in these reactions include gold complexes, chiral phosphoric acids, and other catalytic systems . The reaction conditions often involve mild temperatures and specific solvents to ensure high stereoselectivity and yield .
Major Products Formed
The major products formed from these reactions are typically complex heterocycles that can be further modified for various applications . These products exhibit significant biological activities, making them valuable in medicinal chemistry .
Scientific Research Applications
Furo[2,3-b]pyridine-6-methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocycles.
Biology: Exhibits significant anticancer activity and is used in the development of new therapeutic agents.
Medicine: Potential candidate for anticancer drugs due to its strong binding affinities to key cellular signaling pathways.
Industry: Utilized in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine-6-methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Furo[2,3-b]pyridine-6-methanamine can be compared with other similar compounds, such as pyridine-2(H)-one, nicotinonitrile, and other furo[2,3-b]pyridine derivatives . These compounds share similar pharmacological properties but differ in their specific molecular structures and biological activities. The unique structure of furo[2,3-b]pyridine-6-methanamine, with its fused furan and pyridine rings, provides distinct advantages in terms of reactivity and biological activity .
Similar Compounds
Properties
IUPAC Name |
furo[2,3-b]pyridin-6-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H,5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPIUZZQLCYDOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443632 |
Source


|
| Record name | Furo[2,3-b]pyridine-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193750-81-1 |
Source


|
| Record name | Furo[2,3-b]pyridine-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
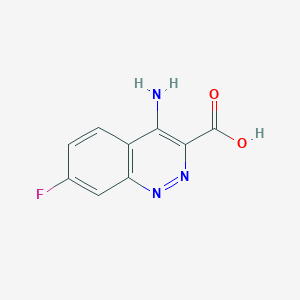
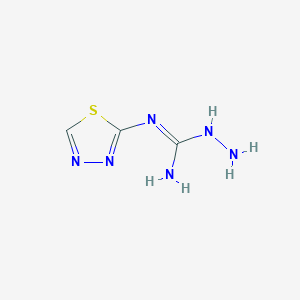
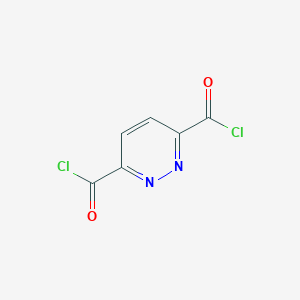

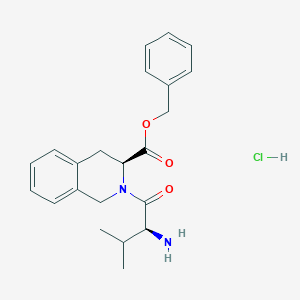


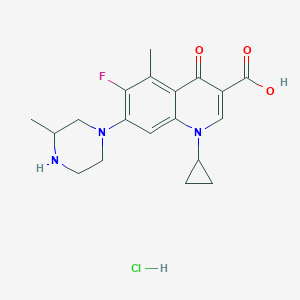
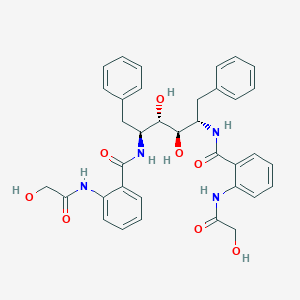
![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)
![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)
